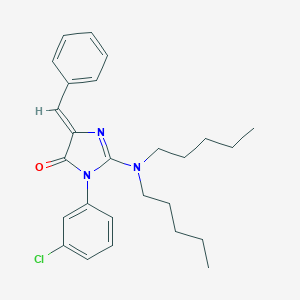
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one (CL-218,872) is a synthetic compound that belongs to the imidazoline class of compounds. It has been extensively studied for its potential use as a drug for the treatment of various medical conditions. The compound has been found to have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and antihypertensive effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one is not fully understood. However, it is believed to act by binding to imidazoline receptors in the brain and peripheral tissues. Imidazoline receptors are involved in the regulation of blood pressure, pain perception, and inflammation. By binding to these receptors, 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one is thought to modulate the activity of various neurotransmitters and neuropeptides, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, and to lower blood pressure in animal models of hypertension. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is that it has been extensively studied and its synthesis method is well-established. This allows for consistent and reproducible results. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are many potential future directions for the use of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one. One area of research is the development of new drugs based on the structure of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one, which may have improved pharmacological properties. Another area of research is the investigation of the compound's effects on other medical conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one, which may lead to the development of more targeted drugs with fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one involves the reaction of 3-chlorobenzaldehyde with dipentylamine and benzylidene-malononitrile in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one. The synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one has been extensively studied for its potential use as a drug for the treatment of various medical conditions. It has been found to have analgesic effects in animal models of pain, and has been shown to be effective in reducing inflammation in animal models of arthritis. The compound has also been found to have antihypertensive effects in animal models of hypertension.
Propriétés
Formule moléculaire |
C26H32ClN3O |
|---|---|
Poids moléculaire |
438 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipentylamino)imidazol-4-one |
InChI |
InChI=1S/C26H32ClN3O/c1-3-5-10-17-29(18-11-6-4-2)26-28-24(19-21-13-8-7-9-14-21)25(31)30(26)23-16-12-15-22(27)20-23/h7-9,12-16,19-20H,3-6,10-11,17-18H2,1-2H3/b24-19- |
Clé InChI |
RFFPEWJSLZLZIC-CLCOLTQESA-N |
SMILES isomérique |
CCCCCN(CCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canonique |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)